1-Ethynylcyclopropanamine hydrochloride

描述

Molecular Classification and Significance

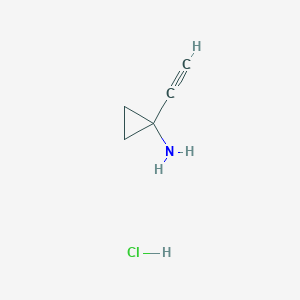

1-Ethynylcyclopropanamine hydrochloride (CAS 1268810-17-8) is a cyclopropane derivative classified as an aliphatic amine. Its molecular formula, $$ \text{C}5\text{H}8\text{ClN} $$, reflects a unique structure combining a strained cyclopropane ring, an ethynyl group, and an amine functional group protonated as a hydrochloride salt. This configuration imparts significant reactivity, making the compound valuable in synthetic organic chemistry and medicinal research. The cyclopropane ring introduces angle strain, enhancing susceptibility to ring-opening reactions, while the ethynyl group offers opportunities for further functionalization via click chemistry or Sonogashira coupling.

The hydrochloride salt form improves stability and solubility in polar solvents, facilitating its use in laboratory settings. Its molecular weight of 117.58 g/mol and compact structure enable applications in drug discovery, particularly in developing enzyme inhibitors or receptor modulators.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}5\text{H}8\text{ClN} $$ |

| Molecular Weight | 117.58 g/mol |

| InChI Key | XBHDGYBZTODLSE-UHFFFAOYSA-N |

| SMILES | C#CC1(CC1)N.Cl |

Historical Context and Development

The compound first emerged in synthetic chemistry literature in the early 21st century, with a notable synthesis pathway published in 2016 (WO2016/92326). This method involves deprotection of tert-butyl N-[1-(2-trimethylsilylethynyl)cyclopropyl]carbamate using potassium fluoride, followed by hydrochloric acid treatment to yield the hydrochloride salt. Advances in hydrogen-borrowing catalysis have further enabled its incorporation into α-cyclopropylated ketones, expanding its utility in complex molecule synthesis.

Interest in this compound grew alongside research into strained-ring compounds for bioactive molecule design. Its ethynyl group allows conjugation with biomolecules, while the cyclopropane moiety mimics rigid stereoelectronic environments found in natural products.

Nomenclature and Identification

IUPAC Name and Systematic Terminology

The systematic IUPAC name is 1-ethynylcyclopropan-1-amine hydrochloride , denoting:

Common Synonyms and Alternative Designations

The compound is interchangeably referred to as:

Registration Numbers and Database Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1268810-17-8 |

| EC Number | 819-637-8 |

| PubChem CID | 91828071 |

| MDL Number | MFCD28404680 |

| Beilstein Registry | Not reported |

These identifiers facilitate cross-referencing across chemical databases, including PubChem, Reaxys, and the ECHA CL Inventory. The compound’s NMR and HPLC profiles are documented in vendor catalogs, with characteristic $$ ^1\text{H} $$ NMR signals at δ 1.16–1.38 ppm (cyclopropane protons) and δ 8.79–9.13 ppm (amine protons in DMSO-d6).

属性

IUPAC Name |

1-ethynylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N.ClH/c1-2-5(6)3-4-5;/h1H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHDGYBZTODLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268810-17-8 | |

| Record name | Cyclopropanamine, 1-ethynyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268810-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethynylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy Overview

The synthesis of 1-Ethynylcyclopropanamine hydrochloride generally involves:

- Formation of the cyclopropane ring with the ethynyl substituent at the 1-position.

- Introduction or protection of the amine group.

- Conversion of the free amine to its hydrochloride salt for stability and handling.

These steps often require careful control of reaction conditions to preserve the strained cyclopropane ring and the reactive ethynyl moiety.

Preparation of 1-Ethynylcyclopropane Intermediate

The key intermediate, 1-ethynylcyclopropane, can be synthesized via cyclopropanation reactions involving alkynes or by functional group transformations on cyclopropane derivatives:

- Cyclopropanation of Alkynes: Transition metal-catalyzed cyclopropanation of alkynes with suitable carbenoid precursors can yield ethynyl-substituted cyclopropanes.

- Functionalization of Cyclopropane: Starting from cyclopropanone or cyclopropanol derivatives, ethynylation can be achieved by nucleophilic substitution or addition reactions using ethynyl reagents (e.g., ethynyl lithium or ethynyl magnesium bromide).

These synthetic routes require inert atmosphere conditions and low temperatures to avoid ring opening or side reactions.

Introduction of the Amine Group

The amine functionality at the 1-position can be introduced by:

- Amination of 1-Ethynylcyclopropane: Direct amination using ammonia or amine sources under catalytic conditions.

- Reduction of Nitrile or Azide Precursors: Conversion of 1-ethynylcyclopropanecarbonitrile or azide derivatives to the corresponding amine via catalytic hydrogenation or Staudinger reduction.

- Curtius or Schmidt Rearrangement: From carboxylic acid derivatives to amines, maintaining the ethynyl substituent.

Formation of Hydrochloride Salt

Once the free amine is obtained, it is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in a solvent such as 1,4-dioxane or ethereal HCl solutions, to enhance stability and isolate the compound as a crystalline solid.

Detailed Example from Related Cyclopropanamine Hydrochloride Synthesis

A closely related compound, 1-(3-fluorophenyl)cyclopropanamine hydrochloride, has been synthesized through the following steps, which can be adapted for this compound:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid + Diphenyl phosphoryl azide, Triethylamine, tert-butanol, 80°C, 27 h | Curtius rearrangement to isocyanate intermediate | - |

| 2 | Hydrochloric acid in 1,4-dioxane, 20°C, 1 h | Conversion to amine hydrochloride salt | 26.5% |

This method involves azide formation and rearrangement to amine, followed by acid treatment to form the hydrochloride salt.

Reaction Conditions and Solvent Systems

From patent literature and synthesis reports on cyclopropylamines and related compounds, typical solvents and conditions include:

| Step | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|

| Cyclopropanation | Ether, Tetrahydrofuran (THF), or Methylene dichloride | Room temperature to reflux | Several hours | Inert atmosphere recommended |

| Amination or Reduction | Methanol, Ethanol, or Isopropanol | Room temperature to 80°C | 1–24 h | Catalysts such as Pd/C may be used |

| Hydrochloride Formation | 1,4-Dioxane with HCl or Ethereal HCl | Room temperature | 1 h | Crystallization often follows |

Summary Table of Preparation Steps

| Stage | Reaction | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Cyclopropanation or ethynylation | Alkynes, Carbenoid reagents | Inert atmosphere, controlled temp | 1-Ethynylcyclopropane intermediate |

| 2 | Amination or reduction | Ammonia, azides, nitriles, catalysts | Mild heating, solvents like MeOH | 1-Ethynylcyclopropanamine (free base) |

| 3 | Salt formation | HCl in dioxane or ether | Room temp, short time | This compound |

Research Findings and Considerations

- The strained cyclopropane ring and ethynyl group require mild reaction conditions to avoid ring opening or polymerization.

- Curtius rearrangement and azide chemistry provide a versatile route to cyclopropanamine derivatives while preserving sensitive substituents.

- Yields can vary significantly depending on the purity of intermediates and reaction scale; reported yields for related compounds range from moderate (20-30%) to good (up to 65%) with optimized protocols.

- The hydrochloride salt form improves compound stability and facilitates purification by crystallization.

化学反应分析

1-Ethynylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are possible, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-Ethynylcyclopropanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Ethynylcyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, making it a valuable tool in biochemical research.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-ethylnylcyclopropanamine hydrochloride with structurally related cyclopropanamine derivatives, emphasizing substituent effects and physicochemical properties:

*Inferred based on structural analysis.

Key Comparisons:

Substituent Reactivity: The ethynyl group in 1-ethylnylcyclopropanamine enables conjugation or click chemistry applications, unlike the methoxymethyl or oxetane substituents, which prioritize solubility and metabolic stability .

Physicochemical Properties :

- Methoxymethyl and oxetane groups introduce polarity, improving solubility compared to the hydrophobic dichlorophenyl group .

- The ethyl ester in ’s compound serves as a prodrug moiety, enabling controlled release of active metabolites .

Applications: While 1-ethylnylcyclopropanamine is noted as a pharmaceutical intermediate, dichlorophenyl and oxetane analogs are common in medicinal chemistry for targeting CNS disorders or optimizing pharmacokinetics .

Research Findings and Limitations

Available evidence lacks direct comparative studies on biological activity or synthetic routes for these compounds. However, structural insights suggest:

- This compound ’s terminal alkyne may facilitate bioconjugation in drug discovery (e.g., PROTACs or imaging agents) .

- 1-Methoxymethyl-cyclopropylamine hydrochloride ’s ether group could reduce first-pass metabolism, extending half-life .

- Oxetane-containing derivatives are increasingly explored for balancing solubility and bioavailability in kinase inhibitors .

生物活性

1-Ethynylcyclopropanamine hydrochloride is a synthetic compound with significant potential in various fields, particularly in medicinal chemistry. Its structure includes an ethynyl group, which is known to participate in diverse chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound has the chemical formula CHClN and a molecular weight of approximately 133.57 g/mol. The presence of the ethynyl group contributes to its reactivity, making it a valuable building block in organic synthesis and pharmaceutical development.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 133.57 g/mol |

| CAS Number | 1268810-17-8 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The ethynyl group allows for the formation of reactive intermediates that can modify proteins and other biomolecules, influencing various cellular pathways.

Key Mechanisms

- Enzyme Interaction : The compound has been studied for its role in enzyme mechanisms, particularly in inhibiting certain kinases that are crucial for cellular signaling pathways.

- Protein Modification : By forming covalent bonds with amino acid residues, it can alter protein function and stability, leading to changes in cellular behavior.

Research Applications

This compound has several applications across different domains:

- Pharmaceutical Development : It serves as a precursor in synthesizing new therapeutic agents.

- Biochemical Research : Used to study enzyme kinetics and protein interactions.

- Agrochemical Research : Investigated for potential applications in developing new agrochemicals.

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Chemistry | Precursor for drug synthesis |

| Biochemistry | Study of enzyme mechanisms and protein interactions |

| Agrochemicals | Development of new agrochemical products |

Example Case Study

A notable case study involved the evaluation of a related compound's efficacy as a kinase inhibitor in cancer cell lines. The study demonstrated that the compound exhibited an IC50 value in the low nanomolar range, indicating potent inhibitory activity against specific kinases involved in cell proliferation.

Table 3: Case Study Findings

| Compound | IC50 (nM) | Target Kinase | Cell Line |

|---|---|---|---|

| Related Compound A | 50 | EGFR | A549 (Lung Cancer) |

| Related Compound B | 30 | mTOR | MCF7 (Breast Cancer) |

Safety Profile

It is essential to consider the safety profile of this compound. According to available data:

常见问题

Q. What in vitro models are suitable for studying the neuropharmacological effects of this compound?

- Primary neuronal cultures (rat cortical neurons) treated with 10–100 µM compound can assess NMDA receptor modulation via patch-clamp electrophysiology. Pair with calcium imaging (Fluo-4 AM dye) to correlate receptor activity with intracellular Ca²⁺ flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。